molecular formula C23H27ClN2O3 B2833882 1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-cyclohexyl-N-methyl-4-piperidinecarboxamide CAS No. 439108-67-5

1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-cyclohexyl-N-methyl-4-piperidinecarboxamide

Cat. No. B2833882
CAS RN: 439108-67-5
M. Wt: 414.93
InChI Key: GTOMKZSMLPJURD-UHFFFAOYSA-N
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Description

1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-cyclohexyl-N-methyl-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C23H27ClN2O3 and its molecular weight is 414.93. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-cyclohexyl-N-methyl-4-piperidinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-cyclohexyl-N-methyl-4-piperidinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction and Pharmacophore Models

Research has identified potent and selective antagonists for cannabinoid receptors, such as SR141716, demonstrating significant interaction with the CB1 cannabinoid receptor. These studies employ molecular orbital methods for conformational analysis, leading to the development of unified pharmacophore models for CB1 receptor ligands. The analysis suggests that certain conformers possess the proper spatial orientation and distinct electrostatic character to bind to the CB1 receptor, potentially contributing to antagonist activity or even inverse agonist activity depending on the interaction with the receptor (Shim et al., 2002).

Synthesis and Characterization of CB1 Receptor Antagonists

Another study focused on the synthesis and characterization of NESS 0327, a novel putative antagonist of the CB1 cannabinoid receptor. This compound exhibited a stronger selectivity and higher affinity for the CB1 receptor compared to SR 141716A, indicating its potential as a novel cannabinoid antagonist with high selectivity for the cannabinoid CB1 receptor (Ruiu et al., 2003).

Metal-Organic Complexes and Photocatalytic Properties

A study on metal-organic complexes based on 1,4-naphthalenedicarboxylic acid and various bis-pyridyl-bis-amide ligands revealed the synthesis of new complexes with diverse metal-organic networks. These complexes demonstrate interesting fluorescence and photocatalytic properties, highlighting the role of structural variations in producing diverse functionalities (Lin et al., 2015).

Fluorescent Sigma Ligands for Receptor Binding Studies

Derivatives containing naphthol as a fluorescent moiety were prepared for potential use as fluorescent sigma ligands. These compounds exhibit in vitro affinities toward sigma receptors and possess fluorescent properties that could be leveraged in "green" binding assays, offering an alternative to traditional radioligand approaches (Ferorelli et al., 2007).

properties

IUPAC Name

1-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-cyclohexyl-N-methylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN2O3/c1-25(16-7-3-2-4-8-16)23(29)15-11-13-26(14-12-15)20-19(24)21(27)17-9-5-6-10-18(17)22(20)28/h5-6,9-10,15-16H,2-4,7-8,11-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOMKZSMLPJURD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2CCN(CC2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-cyclohexyl-N-methyl-4-piperidinecarboxamide

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